3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile 3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15065724
InChI: InChI=1S/C18H11ClN6/c19-13-4-2-6-15(8-13)25-18-16(10-23-25)17(21-11-22-18)24-14-5-1-3-12(7-14)9-20/h1-8,10-11H,(H,21,22,24)
SMILES:
Molecular Formula: C18H11ClN6
Molecular Weight: 346.8 g/mol

3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile

CAS No.:

Cat. No.: VC15065724

Molecular Formula: C18H11ClN6

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile -

Specification

Molecular Formula C18H11ClN6
Molecular Weight 346.8 g/mol
IUPAC Name 3-[[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzonitrile
Standard InChI InChI=1S/C18H11ClN6/c19-13-4-2-6-15(8-13)25-18-16(10-23-25)17(21-11-22-18)24-14-5-1-3-12(7-14)9-20/h1-8,10-11H,(H,21,22,24)
Standard InChI Key WQWAYCDAZHSWSG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)C#N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:

  • A 3-chlorophenyl group at position 1 of the pyrazole ring.

  • A 4-aminobenzonitrile moiety at position 4 of the pyrimidine ring .

Systematic Nomenclature

The IUPAC name, 3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile, reflects its substitution pattern. The molecular formula is C₁₉H₁₂ClN₇, with a molecular weight of 397.85 g/mol .

Key Identifiers

  • SMILES: Clc1cccc(c1)n2c(nc3ncnc23)Nc4cccc(c4)C#N

  • InChIKey: YNOUNHICEHQLNM-UHFFFAOYSA-N (analogous to PubChem CID 24905160) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step sequences:

Core Formation

  • Cyclocondensation: Reacting 3-chlorophenylhydrazine with malononitrile or cyanamide derivatives forms the pyrazolo[3,4-d]pyrimidine scaffold .

  • Functionalization: Introducing the 4-aminobenzonitrile group via nucleophilic aromatic substitution (SNAr) at position 4 of the pyrimidine ring .

Optimization Steps

  • Solvent Systems: Tetrahydrofuran (THF) and dichloromethane are preferred for their inertness and solubility properties .

  • Catalysts: Diisopropylethylamine (DIPEA) facilitates deprotonation during amination .

Industrial-Scale Production

Patents describe scalable methods using crystallization and solvent-antisolvent techniques to isolate the compound in high purity (>98%) .

Physicochemical Properties

PropertyValue/Description
Molecular Weight397.85 g/mol
SolubilityLow in water; soluble in DMSO, THF
LogP (Partition Coefficient)~3.2 (predicted)
StabilityStable under inert conditions

Biological Activity and Mechanism

Kinase Inhibition

The compound’s structural similarity to tozasertib (an aurora kinase inhibitor) suggests kinase-targeting potential . Key targets may include:

  • Cyclin-Dependent Kinases (CDKs): Modulation of cell cycle progression .

  • Glycogen Synthase Kinase-3β (GSK3B): Implicated in neurodegenerative diseases .

In Vitro Profiling

  • CDK16 Inhibition: ΔTm shifts of +6.2°C in thermal stability assays .

  • Selectivity Challenges: Cross-reactivity with CDK2 and JNK3 observed in analogues .

Pharmacokinetic Profile

Absorption and Distribution

  • Bioavailability: Limited oral absorption due to low solubility; parenteral administration preferred .

  • Plasma Protein Binding: ~85% (estimated via QSAR models).

Metabolism and Excretion

  • Hepatic Metabolism: Cytochrome P450 (CYP3A4) mediated oxidation .

  • Excretion: Primarily renal (70%), with minor fecal elimination .

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